N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a methylsulfanyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Benzamide Core: The benzamide core is formed by reacting the thiadiazole derivative with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(butanoylamino)benzamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propanoylamino)benzamide
- 3-(benzoylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of the methoxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H17N3O2S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-15-11-13(24-2)8-9-14(15)17(22)19-18-21-20-16(25-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
InChI Key |
DZENTTMKYNMRLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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